tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-5-6-11(15)10(7-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI Key |
ZDUZUWHXXVLIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Carbodiimide-Mediated Coupling
One widely used method involves the coupling of 2-hydroxy-5-methylbenzylamine or its derivatives with tert-butyl carbamate precursors using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in an aprotic solvent such as acetonitrile at mild temperatures (15–30 °C) over 16 hours.
- Reaction Conditions:
- Reagents: 2-hydroxy-5-methylbenzylamine derivative, tert-butyl carbamate precursor, EDCI, DMAP
- Solvent: Acetonitrile
- Temperature: 15–30 °C
- Time: 16 hours
-
- Concentration under reduced pressure
- Extraction with ethyl acetate
- Washing with saturated brine
- Drying over anhydrous magnesium sulfate
- Purification by silica gel column chromatography using ethyl acetate/hexane mixtures
- Final crystallization from isopropanol to yield the pure carbamate product
Protection of Phenol as Carbamate Followed by Nitration and Reduction
Another approach involves starting from tert-butylphenol derivatives. The phenol group is first protected as a carbamate using tert-butyl chloroformate or similar reagents under Friedel–Crafts alkylation conditions with aluminum chloride as a catalyst. Subsequent nitration with fuming nitric acid/sulfuric acid introduces nitro groups, which can be selectively reduced to amines. The amine is then coupled with the carbamate to yield the target compound.
-
- Friedel–Crafts alkylation for tert-butyl group incorporation
- Carbamate protection of phenol hydroxyl group
- Nitration under controlled acidic conditions
- Reduction of nitro group to aniline
- Coupling with carbamate intermediates
Reaction Conditions and Notes:
- Friedel–Crafts reaction typically at 0–25 °C using AlCl3
- Nitration at low temperatures to avoid overreaction
- Reduction using mild reducing agents such as BH3·THF or catalytic hydrogenation
- Coupling reactions often conducted under acidic or neutral conditions to avoid carbamate cleavage
Industrial Scale Preparation via Sodium Hydride and Sulfonyl Chloride Reaction
A patent describes a method for preparing high-purity tert-butyl carbamate derivatives involving the reaction of tert-butyl carbamate precursors with sodium hydride in an organic solvent under nitrogen atmosphere at low temperatures (-10 to 5 °C), followed by dropwise addition of sulfonyl chlorides and stirring for 1–3 hours. The crude product solution is then purified by crystallization and filtration.
-
- Use of sodium hydride as a strong base to deprotonate the carbamate precursor
- Controlled low-temperature addition of sulfonyl chloride to avoid side reactions
- Purification by pH adjustment to slightly acidic conditions, cooling, and crystallization
- Final drying and recrystallization from isopropyl ether and n-heptane mixtures
| Method | Key Reagents & Conditions | Yield (%) | Purification Techniques | Scale Suitability |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | EDCI, DMAP, acetonitrile, 15–30 °C, 16 h | 60–70 | Silica gel chromatography, crystallization | Laboratory scale |
| Friedel–Crafts alkylation + nitration + reduction | AlCl3, fuming HNO3/H2SO4, BH3·THF, acidic coupling | Moderate | Chromatography, recrystallization | Laboratory to pilot scale |
| Sodium hydride + sulfonyl chloride (patent method) | NaH, organic solvent, low temp, sulfonyl chloride addition | High | pH adjustment, crystallization, filtration | Industrial scale |
- The size of the alkyl group on the aromatic ring influences regioselectivity during coupling reactions, favoring less sterically hindered amine isomers.
- Protection and deprotection steps are critical to maintain functional group integrity, especially under acidic or basic conditions.
- Mild reducing agents and controlled nitration conditions improve selectivity and yield.
- Industrial methods prioritize safety, simplicity, and scalability, often employing strong bases and crystallization for purification.
- Analytical characterization by NMR confirms the structure and purity of the final carbamate compounds.
The preparation of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate involves multiple synthetic strategies ranging from carbodiimide-mediated coupling to Friedel–Crafts alkylation and industrial-scale sodium hydride methods. Each method offers distinct advantages in terms of yield, purity, and scalability. The choice of method depends on the intended application, available resources, and scale of synthesis. The detailed reaction conditions, purification protocols, and yields provided here serve as a comprehensive guide for researchers aiming to synthesize this compound with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or thiolates in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Studied for its potential biological activity, including antimicrobial properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug or a drug intermediate.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active compounds. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2413898-66-3
- Molecular Formula: C₁₃H₁₉NO₃
- Molecular Weight : 237.29 g/mol
- Structure: Features a tert-butyl carbamate group linked to a 2-hydroxy-5-methylbenzyl moiety.
Key Characteristics :
- Functional Groups: The phenolic hydroxyl group enables hydrogen bonding, while the tert-butyl carbamate provides steric bulk and stability.
- Applications: Primarily serves as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its phenolic structure may enhance binding affinity in enzyme inhibition studies.
Comparative Analysis with Structurally Similar Compounds
Aromatic Substitution Variants
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Br): Enhance stability and alter electronic properties for targeted binding.
- Electron-Donating Groups (e.g., -OH, -OCH₃): Improve solubility and hydrogen-bonding capacity.
Heterocyclic and Alicyclic Derivatives
Key Observations :
- Heterocycles (e.g., thiazole, pyrimidine): Improve target selectivity in drug design.
- Alicyclic Structures : Offer conformational rigidity for precise molecular interactions.
Aliphatic and Functionalized Derivatives
Key Observations :
- Azides/Ketones : Enable bioorthogonal reactions or serve as electrophilic centers.
- Aliphatic Chains : Provide flexibility for linker designs in prodrugs.
Biological Activity
Tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structural properties allow it to function as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
- CAS Number : 2580242-10-8
- Molecular Formula : C13H19NO3
- Molecular Weight : 237.3 g/mol
- Purity : ≥95%
The biological activity of this compound primarily stems from its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The presence of the hydroxy group enables hydrogen bonding, which enhances the compound's binding affinity and selectivity towards specific biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for certain enzymes. For example, studies on carbamate derivatives have shown their potential to inhibit cholinesterase and cytochrome P450 enzymes, which are crucial in drug metabolism and neurochemistry .
Antimicrobial Properties
There is evidence suggesting that related carbamate compounds exhibit antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the depolarization of bacterial membranes, leading to cell death without significant toxicity to mammalian cells .
Study on Antimicrobial Activity
In a study evaluating various carbamate derivatives, this compound was tested for its antibacterial properties. The results demonstrated notable effectiveness against several bacterial strains with minimal cytotoxicity towards human cell lines. The compound's structure was found to be pivotal in enhancing its antibacterial activity due to its ability to disrupt bacterial membrane integrity .
Drug Design Applications
In drug design contexts, this compound has been utilized as a protecting group for amines during multi-step synthetic processes. This application is critical in synthesizing complex molecules such as peptides and other biologically active compounds. Its stability under various reaction conditions makes it a valuable tool in medicinal chemistry.
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via reaction of 2-hydroxy-5-methylphenylamine with di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .
- Catalysts : Triethylamine (TEA) or DMAP to enhance nucleophilic substitution efficiency .
- Solvent : Dichloromethane (DCM) or THF, which balance solubility and reactivity . Characterization via ¹H/¹³C NMR and HPLC-MS ensures purity (>95% by area normalization) .
Q. How can researchers confirm the structural integrity of this carbamate derivative?
Use a combination of:
- NMR spectroscopy : Identify peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.5–7.2 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z corresponding to the molecular formula (C₁₄H₂₁NO₃, calculated 251.15 g/mol) .
- FT-IR : Validate carbamate C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .
Q. What are the common functional group transformations observed in this compound?
Key reactions include:
- Deprotection : Acidic cleavage (e.g., TFA/DCM) removes the tert-butyl group, yielding the free amine .
- Esterification : The phenolic -OH can undergo alkylation or acylation for further derivatization .
- Oxidative coupling : Under basic conditions, the aromatic ring participates in Suzuki-Miyaura cross-coupling (if boronate analogs are synthesized) .
Q. What solvent systems are recommended for solubility and stability during storage?
- Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies validate these interactions?
- Binding assays : Use fluorescence polarization or SPR to measure affinity for enzymes (e.g., kinases) or receptors .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding modes and guide SAR studies .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction pathways?
- DFT calculations : Optimize transition states for carbamate deprotection or electrophilic substitution using Gaussian 16 .
- QSPR models : Correlate Hammett σ values of substituents with reaction rates in SNAr or cross-coupling reactions .
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
- pH-rate profiling : Conduct accelerated degradation studies (pH 1–13, 25–60°C) and fit data to the Arrhenius equation .
- Contradiction analysis : Discrepancies may arise from buffer catalysis (e.g., phosphate vs. acetate) or trace metal impurities .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers if racemization occurs during Boc deprotection .
- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions and improve reproducibility .
Q. How does the compound’s photostability impact its utility in fluorescent probes or photodynamic therapies?
Q. What comparative analyses exist between this carbamate and its structural analogs (e.g., trifluoromethyl or nitro derivatives)?
- SAR studies : Replace the 5-methyl group with -CF₃ or -NO₂ and evaluate changes in bioactivity (e.g., IC₅₀ in cancer cell lines) .
- Thermodynamic stability : Compare TGA/DSC data to assess melting points and thermal decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
